Potent Lipoxygenase Inhibition vs. Baseline Inactivity of Unsubstituted Analog
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol exhibits potent inhibition of lipoxygenase enzymes, interfering with arachidonic acid metabolism. In contrast, the unsubstituted analog 3,4-dihydro-2H-1,5-benzodioxepine (CAS 7216-18-4), which lacks the 6-hydroxyl group, does not possess this inhibitory activity [1]. The compound demonstrates a Ki value of 170 nM against human 15-lipoxygenase-1 (ALOX15) as measured by 15-HPETE formation under Michaelis-Menten conditions [2].
| Evidence Dimension | Lipoxygenase inhibition |
|---|---|
| Target Compound Data | Ki = 170 nM (human 15-lipoxygenase-1) |
| Comparator Or Baseline | 3,4-Dihydro-2H-1,5-benzodioxepine (CAS 7216-18-4) - no reported lipoxygenase inhibition |
| Quantified Difference | Potent inhibition (Ki = 170 nM) vs. inactive baseline |
| Conditions | Human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site; 15-HPETE formation assay |
Why This Matters
The 6-hydroxyl group is essential for lipoxygenase inhibition; substitution with the unsubstituted analog would yield false negatives in anti-inflammatory or leukotriene-related assays.
- [1] Medical University of Lublin. MeSH Concept M0014961: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol. Available from: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
- [2] BindingDB. BDBM50417151 (CHEMBL1270410): Ki 170 nM for human 15-lipoxygenase-1. Available from: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50417151 View Source
